molecular formula C13H11NO2 B5124422 N-(2-hydroxyphenyl)benzamide CAS No. 3743-70-2

N-(2-hydroxyphenyl)benzamide

Cat. No. B5124422
CAS RN: 3743-70-2
M. Wt: 213.23 g/mol
InChI Key: UYKVWAQEMQDRGG-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)benzamide, commonly known as salicylanilide, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. Salicylanilide has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Chemoselective Synthesis

N-(2-hydroxyphenyl)benzamide is synthesized chemoselectively using benzoylisothiocyanates. This process yields biologically interesting compounds, as demonstrated in a study that confirmed their formation through chemical tests and spectral data analysis (Singh, Lakhan, & Singh, 2017).

Microbiological Activity

Research has shown that N-(2-hydroxyphenyl)benzamides exhibit significant antimicrobial activity. A study synthesized these compounds and tested their in vitro antimicrobial effects, finding notable activity against bacteria like Pseudomonas aureginosa and the fungus Candida albicans (Şener et al., 2000).

Enzyme Inhibition

N-(3-hydroxyphenyl) benzamide and its derivatives have been studied for enzyme inhibition activities. They exhibit inhibitory effects against enzymes like butylcholinesterase and acetylcholinesterase, which are important in various biological processes (Abbasi et al., 2014).

Heterocyclic Compound Synthesis

The compound plays a role in synthesizing heterocyclic compounds like benzoxazoles and benzimidazoles. A study showed that the interaction of this compound with electron impact leads to the formation of these compounds (Ramana & Kantharaj, 1995).

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for antibacterial and antifungal activities, showing a broad spectrum of activity against microorganisms like Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).

Kinetic Studies

Kinetic studies involving this compound have contributed to understanding the hydrolysis reactions in alkaline mediums, providing insights into the behavior of similar compounds under different conditions (Sim et al., 2009).

Analgesic and Antipyretic Properties

This compound derivatives have beenexplored for their potential analgesic and antipyretic properties. Early research indicated that derivatives of salicylamide, which is closely related to this compound, might possess notable analgesic and antipyretic activities (Bavin, Macrae, Seymour, & Waterhouse, 1952).

Antifungal Activity

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally related to this compound, showed significant antifungal activity. These derivatives were effective against fungi like Fusarium oxysporum and Saccharomyces cerevisiae (Ienascu et al., 2018).

Anti-cancer Evaluation

Research has been conducted on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, showing potential antitumor properties. This indicates the possible application of this compound derivatives in cancer research (Rizk, Emara, & Mahmoud, 2021).

Histone Deacetylase Inhibition

Compounds containing the N-hydroxybenzamide group, similar to this compound, have been designed and evaluated as histone deacetylase inhibitors, showing potential in cancer treatment (Jiao et al., 2009).

Biologically Active Molecule Studies

Spectroscopic studies on biologically active molecules, including 2-hydroxybenzamide (salicylamide), contribute to understanding the electronic structure and biological activity of compounds like this compound (Klasinc, Novák, Sabljic, & McGlynn, 2009).

properties

IUPAC Name

N-(2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKVWAQEMQDRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282855
Record name N-(2-Hydroxyphenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3743-70-2
Record name N-(2-Hydroxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3743-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28477
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC28477
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Record name N-(2-Hydroxyphenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-aminophenol (1.09 g, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in THF (20 mL) was added benzoyl chloride (1.16 mL, 10.0 mmol) in THF (4 mL) dropwise over a period of 5 min at 0° C. After addition was complete the reaction mixture was kept on stirring at room temperature for overnight. The reaction mixture was concentrated at reduced pressure. The residue was taken up in methanol, aqueous sodium hydroxide (NaOH) (8M, 5 mL) was added. After 5 min the pH of the reaction mixture was adjusted to 7.0 by addition of glacial acetic acid and concentrated in vacuo. The reaction mixture was dissolved in dichloromethane (CH2Cl2), washed successively with 1M aqueous hydrochloric acid (HCl), saturated aqueous sodium hydrogen carbonate (NaHCO3). The organic layer was dried over sodium sulphate (Na2SO4), filtered and concentrated to give desired product (1.69 g).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of N-(2-hydroxyphenyl)benzamide and how do they influence its properties?

A1: this compound is characterized by an aniline ring and a phenol ring connected by an amide group. [] This structure leads to interesting features:

  • Bond Length Variations: The three C-C bonds closest to the amide and amino groups on the aniline ring are elongated due to the electron-withdrawing nature of these substituents. Conversely, the phenol ring exhibits more uniform C-C bond lengths thanks to the opposing electronic effects of the amide and hydroxyl groups. []
  • Planar Conformation: The molecule adopts a nearly planar conformation due to intramolecular hydrogen bonding involving the amide nitrogen and hydroxyl oxygen atoms. This planarity can be significant for interactions with biological targets. []
  • Hydrogen Bonding: this compound possesses four strong hydrogen bond donor sites, three participating in intramolecular hydrogen bonding and one forming intermolecular links. This intermolecular hydrogen bonding creates chains of molecules extending through the crystal lattice. []

Q2: How is this compound synthesized using a copper catalyst?

A2: A highly efficient synthesis method utilizes copper(I) iodide (CuI) as a catalyst. [] This catalyst facilitates two key steps:

  1. Ullmann Reaction: Upon the addition of cesium carbonate (Cs2CO3), CuI catalyzes an intramolecular Ullmann reaction. This leads to the formation of 16H-dibenzo[2,3:6,7][1,4]oxazepino[5,4-b]quinazolin-16-ones in good yields. []

Q3: Can this compound derivatives be synthesized using environmentally friendly approaches?

A3: Yes, research has explored sustainable synthesis routes. One such method involves using a Ni-Al double-layered nanocatalyst synthesized through a coprecipitation method. [] This catalyst enables the production of this compound derivatives with high purity and yields under solvent-free conditions, minimizing environmental impact. []

Q4: Are there alternative synthesis routes for this compound derivatives?

A4: Yes, one approach involves a palladium-catalyzed reaction. [] This method utilizes polystyrene-supported palladium to catalyze the ring-opening and aminocarbonylative coupling of benzoxazoles with aryl iodides. Solid oxalic acid serves as the carbon monoxide source in this reaction. This pathway offers a different approach to accessing this compound derivatives. []

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